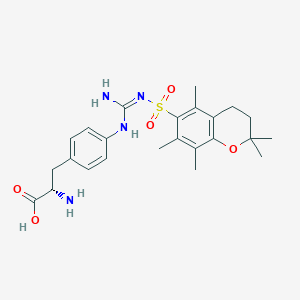

H-L-Phe(4-Guad-Pmc)-OH

Description

Contextualization of Non-Canonical Amino Acids (ncAAs) in Peptide and Protein Research

Non-canonical amino acids are invaluable tools for probing and manipulating biological systems. mdpi.comnih.gov Their incorporation into peptides and proteins can confer a range of desirable properties, including enhanced stability, altered binding affinities, and novel catalytic activities. mdpi.com By expanding the chemical repertoire beyond the standard twenty amino acids, researchers can design molecules with tailored functions for applications in drug discovery, materials science, and fundamental biological studies. acs.orgresearchgate.net The ability to introduce ncAAs site-specifically into proteins has been a significant technological advancement, allowing for precise control over molecular architecture and function. acs.org

Overview of L-Phenylalanine Derivatives as Building Blocks in Advanced Chemical Synthesis

L-phenylalanine, an essential aromatic amino acid, serves as a versatile scaffold for the synthesis of a diverse array of derivatives. wikipedia.org Its phenyl ring can be readily functionalized with various substituents, leading to a wide range of building blocks for chemical synthesis. nih.govthieme-connect.comfrontiersin.orgfrontiersin.orgnahrainuniv.edu.iqnih.govresearchgate.net These derivatives have found applications in the development of pharmaceuticals, agrochemicals, and other high-value chemicals. frontiersin.org The synthesis of phenylalanine derivatives can be achieved through both chemical and enzymatic methods, offering a high degree of control over stereochemistry and functional group presentation. nih.govthieme-connect.comfrontiersin.org

Strategic Importance of Guanidino-Functionalized Amino Acids in Biomolecular Systems

The guanidinium (B1211019) group, the functional moiety of the amino acid arginine, plays a crucial role in a multitude of biological processes. wikipedia.org Its ability to form strong, bidentate hydrogen bonds and electrostatic interactions makes it a key player in molecular recognition events, such as protein-protein and protein-nucleic acid interactions. nih.govineosopen.org Consequently, the synthesis of amino acids bearing guanidino groups has garnered significant attention. nih.gov These guanidino-functionalized amino acids can act as mimetics of arginine, enabling the design of peptides and small molecules with enhanced binding affinities and specificities for their biological targets. nih.govacs.org

The Role of Protecting Groups in Facilitating Complex Amino Acid Synthesis and Manipulation

The synthesis of peptides and other complex molecules from amino acid building blocks requires a sophisticated strategy of protecting and deprotecting various functional groups. nih.govnih.gov Protecting groups are temporary modifications that mask reactive sites, preventing unwanted side reactions during synthesis. nih.gov The choice of protecting group is critical and depends on its stability under specific reaction conditions and the ease of its removal.

H-L-Phe(4-Guad-Pmc)-OH as a Model for Advanced Guanidinium-Modified Phenylalanine Research

This compound emerges as a quintessential example of an advanced, synthetically versatile building block. This molecule integrates the structural features of L-phenylalanine with a protected guanidinium group at the para position of the phenyl ring. The presence of the Pmc protecting group on the guanidino moiety ensures its compatibility with standard peptide synthesis protocols. This strategic design allows for the seamless incorporation of a guanidinium-functionalized phenylalanine residue into peptide chains, paving the way for the exploration of novel biomolecular structures and functions.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-[4-[[(Z)-N'-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]carbamimidoyl]amino]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N4O5S/c1-13-14(2)21(15(3)18-10-11-24(4,5)33-20(13)18)34(31,32)28-23(26)27-17-8-6-16(7-9-17)12-19(25)22(29)30/h6-9,19H,10-12,25H2,1-5H3,(H,29,30)(H3,26,27,28)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYPUAAOTARCBMF-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)N=C(N)NC3=CC=C(C=C3)CC(C(=O)O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)/N=C(/N)\NC3=CC=C(C=C3)C[C@@H](C(=O)O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Incorporation of H L Phe 4 Guad Pmc Oh into Peptidic Structures and Analogues

Solid-Phase Peptide Synthesis (SPPS) Strategies

Solid-phase peptide synthesis (SPPS) is the most prevalent method for the chemical synthesis of peptides. nih.gov The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is particularly well-suited for the incorporation of H-L-Phe(4-Guad-Pmc)-OH due to its milder reaction conditions compared to the Boc/Bzl strategy. nih.gov

The integration of Nα-Fmoc-L-Phe(4-Guad-Pmc)-OH into a growing peptide chain follows the standard Fmoc/tBu SPPS cycle. nih.gov This process involves the sequential addition of amino acids to a solid support (resin). beilstein-journals.org The core cycle consists of:

Nα-Fmoc Deprotection: The temporary Fmoc protecting group on the resin-bound peptide is removed using a mild base, typically a solution of 20% piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). nih.gov This exposes a free N-terminal amine for the next coupling step.

Washing: The resin is thoroughly washed to remove excess deprotection reagent and the dibenzofulvene-piperidine adduct.

Amino Acid Coupling: The incoming Nα-Fmoc-L-Phe(4-Guad-Pmc)-OH is pre-activated and coupled to the free N-terminal amine of the growing peptide chain. The Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) group on the guanidino side chain is stable to the basic conditions of Fmoc deprotection. iris-biotech.de

Washing: The resin is washed again to remove excess reagents and by-products.

This cycle is repeated for each subsequent amino acid in the sequence. The side chains of other trifunctional amino acids are protected with acid-labile groups (e.g., tBu for Asp, Glu, Ser, Thr, Tyr; Boc for Lys, Trp) that are compatible with the Pmc group. iris-biotech.de

The bulky nature of the Pmc-protected guanidinophenyl side chain in Fmoc-L-Phe(4-Guad-Pmc)-OH can lead to steric hindrance, potentially resulting in incomplete or slow coupling reactions. cem.com To achieve high coupling efficiency, several strategies can be employed:

Use of Potent Coupling Reagents: Standard coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) may be insufficient. More potent activating agents, particularly uronium/aminium salts, are recommended to overcome the steric barrier.

Double Coupling: Repeating the coupling step with a fresh portion of activated amino acid can help drive the reaction to completion.

Microwave-Enhanced SPPS: The application of microwave energy can significantly accelerate coupling reactions, especially for sterically hindered residues, by increasing the kinetic energy of the reactants. cem.com

Solvent Choice: Using solvents with excellent resin-swelling properties, such as NMP, can improve reaction kinetics by enhancing the accessibility of the reactive sites.

Below is a table of commonly used coupling reagents for sterically hindered amino acids.

| Coupling Reagent | Full Name | Class | Key Features |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Uronium/Aminium Salt | Highly efficient, rapid coupling; can cause racemization of sensitive residues if used with an external base. |

| HCTU | (1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | Uronium/Aminium Salt | Similar efficiency to HATU but generally with lower racemization risk. |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Uronium/Aminium Salt | High coupling efficiency, particularly for hindered couplings, with suppressed racemization. |

| DIC/Oxyma | N,N'-Diisopropylcarbodiimide / Ethyl cyano(hydroxyimino)acetate | Carbodiimide/Additive | A cost-effective and efficient combination that minimizes racemization. nih.gov |

The guanidino group of arginine and its analogues is a common source of side reactions in peptide synthesis, even when protected. mdpi.com When incorporating Fmoc-L-Phe(4-Guad-Pmc)-OH, several potential side reactions should be considered and mitigated:

Sulfonation of Hydroxy Amino Acids: During the final trifluoroacetic acid (TFA)-mediated cleavage, the Pmc group can release a sulfonyl cation. In the absence of effective scavengers, this cation can modify the side chains of serine and threonine residues, leading to the formation of O-sulfo-peptides. nih.gov This can be minimized by using an optimized scavenger cocktail.

Modification of Tryptophan: The Pmc protecting group can shift from the guanidino moiety to the indole (B1671886) ring of tryptophan during acidolysis. iris-biotech.de This side reaction is sequence-dependent and can be suppressed by using tryptophan with its indole nitrogen protected (e.g., Fmoc-Trp(Boc)-OH) and including scavengers like thioanisole (B89551) in the cleavage mixture. peptide.com

Incomplete Deprotection: The Pmc group is more acid-stable than the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group and may require longer cleavage times for complete removal, especially in sequences containing multiple Pmc-protected residues. thermofisher.comscribd.com

The table below summarizes these side reactions and corresponding mitigation strategies.

| Side Reaction | Description | Mitigation Strategy |

| O-Sulfonation | Sulfonation of Ser/Thr side chains by the cleaved Pmc group during TFA treatment. nih.gov | Use of effective scavenger cocktails containing water and triisopropylsilane (B1312306) (TIS). |

| Tryptophan Alkylation | Reattachment of the cleaved Pmc group to the indole ring of Trp. iris-biotech.de | Use of Nin-Boc protected tryptophan (Fmoc-Trp(Boc)-OH); inclusion of scavengers like thioanisole or ethanedithiol (EDT). |

| Incomplete Deprotection | Residual Pmc groups remaining on the peptide after cleavage. thermofisher.com | Extend cleavage time (e.g., 4-8 hours); monitor deprotection progress via HPLC. |

The final step in SPPS is the cleavage of the synthesized peptide from the solid support and the simultaneous removal of all side-chain protecting groups. thermofisher.com For peptides containing Pmc-protected residues, this is achieved using a strong acid, typically trifluoroacetic acid (TFA). The cleavage cocktail must contain a mixture of scavengers to capture the reactive carbocations and other species generated during deprotection, thereby preventing modification of sensitive amino acid residues. scribd.com

Here are some common TFA cleavage cocktails used for peptides containing Pmc-protected residues.

| Reagent Cocktail | Composition (v/v/v) | Target Residues / Purpose |

| Reagent K | TFA / Water / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5) | General purpose, good for peptides with Arg(Pmc/Mtr), Trp, Cys, Met. |

| Reagent R | TFA / Thioanisole / EDT / Anisole (90:5:3:2) | Recommended for sequences containing Trp, His, Met, Cys, Arg(Mtr/Pmc). thermofisher.com |

| Standard 95% TFA | TFA / Water / TIS (95:2.5:2.5) | Suitable for simple peptides without sensitive residues like Trp, Cys, or Met. |

Solution-Phase Peptide Synthesis of Complex this compound-Containing Peptides

While SPPS is dominant, solution-phase peptide synthesis (SPPS) remains a valuable technique, particularly for the large-scale production of peptides or for sequences that are difficult to assemble on a solid support. nih.gov The synthesis of complex peptides containing this compound can be achieved in solution, often using a fragment condensation strategy. rsc.org

In this approach, the target peptide is divided into smaller, protected fragments. One or more of these fragments would contain the this compound residue. These fragments are synthesized, purified, and then coupled together in solution.

Key considerations for solution-phase synthesis include:

Protection Strategy: Orthogonal protecting groups are crucial. A common strategy involves using Boc for temporary Nα-protection and benzyl-based (Bzl) groups for side-chain protection, which are removed by catalytic hydrogenation. The Pmc group is not compatible with hydrogenolysis and would require a final acidolysis step. Alternatively, an Fmoc/tBu strategy can be adapted for solution-phase synthesis.

Coupling Reagents: Similar to SPPS, potent coupling reagents are needed, especially for coupling larger fragments where steric hindrance can be significant. Reagents like DCC/HOBt, EDC/HOAt, or phosphonium (B103445) salts (e.g., PyBOP) are commonly used. rsc.org

Purification: Each intermediate peptide fragment must be isolated and purified, which can be a time-consuming process involving techniques like crystallization or chromatography. rsc.org

Chemo-Enzymatic Approaches for Peptide Ligation and Functionalization

Chemo-enzymatic methods combine the flexibility of chemical peptide synthesis with the high specificity and mild reaction conditions of enzymatic catalysis. frontiersin.orgnih.gov These approaches are particularly powerful for the synthesis of large proteins and for site-specific functionalization. A peptide fragment containing this compound, synthesized via SPPS or in solution, can be incorporated into a larger protein structure using ligation techniques.

Native Chemical Ligation (NCL): This is a widely used method for joining two unprotected peptide fragments. nih.gov One fragment must have a C-terminal thioester, and the other must have an N-terminal cysteine residue. While NCL is powerful, its requirement for a cysteine at the ligation site can be a limitation.

Enzymatic Ligation: Peptide ligases are enzymes that catalyze the formation of a peptide bond. frontiersin.org Engineered enzymes, such as variants of subtilisin (subtiligase) or sortase, can be used to ligate peptide fragments with high specificity and efficiency under mild, aqueous conditions. chimia.ch A peptide containing this compound could be designed as a substrate for a specific peptide ligase, allowing its incorporation into a larger protein scaffold.

α-Ketoacid-Hydroxylamine (KAHA) Ligation: This method allows for the chemoselective coupling of a peptide with a C-terminal α-ketoacid and another with an N-terminal hydroxylamine. acs.org This technique is useful for sequences that lack cysteine and can be performed on fully unprotected fragments.

These chemo-enzymatic strategies offer a powerful means to construct complex biomolecules containing the unique this compound residue, enabling detailed structure-function studies that would be difficult to achieve by other means.

Post-Synthetic Modification and Derivatization Strategies on Peptide Scaffolds Incorporating this compound

The incorporation of the non-natural amino acid this compound into peptide scaffolds offers a unique residue for potential post-synthetic modifications. The 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) group is primarily utilized as an acid-labile protecting group for the guanidino function during Fmoc-based solid-phase peptide synthesis (SPPS). nih.govthermofisher.com Post-synthetic modification strategies can be broadly categorized into two main approaches: derivatization of the guanidino group following the removal of the Pmc protecting group, or modification of other sites on the peptide backbone or side chains while the Pmc group remains intact, often through the use of orthogonal protecting groups.

A significant challenge in directly modifying the guanidino group is its high basicity (pKa ≈ 12.5), which keeps it protonated under physiological conditions and renders it a poor nucleophile. nih.gov Therefore, most derivatization strategies require either complete deprotection followed by activation or the use of specific reagents that can react with the protected or unprotected guanidino moiety.

Modification Following Pmc Group Removal

The most common pathway for modifying the guanidino side chain of the incorporated residue involves the initial removal of the Pmc group. This is typically achieved during the final cleavage of the peptide from the resin using strong acid cocktails.

Pmc Deprotection: The Pmc group is efficiently cleaved by treatment with trifluoroacetic acid (TFA). peptide.compeptide.com The cleavage efficiency can be influenced by the peptide sequence, particularly the presence of multiple arginine residues, which may require extended reaction times (over 4 hours). thermofisher.com To prevent the reattachment of the cleaved Pmc carbocation onto sensitive residues like tryptophan, scavenger reagents are included in the cleavage cocktail. peptide.comiris-biotech.de

| Reagent Cocktail | Composition (v/v) | Conditions | Application Notes |

| TFA/Water/TIS | 95:2.5:2.5 | 1-4 hours, Room Temp. | General purpose; effective for most sequences. TIS (Triisopropylsilane) acts as a scavenger. |

| Reagent K | TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) | 1-4 hours, Room Temp. | A more potent scavenger cocktail used for complex peptides, especially those containing multiple sensitive residues. |

This table is interactive. Users can sort and filter the data.

Direct Acylation of the Guanidinium (B1211019) Group: Once the Pmc group is removed, the exposed guanidinium group can be targeted for derivatization. Due to its low nucleophilicity, direct acylation requires specific activation. A reported method involves deprotonation of the guanidinium group using a strong, non-nucleophilic base, such as Barton's base, in an anhydrous organic solvent like DMF. nih.gov This transiently increases the nucleophilicity of the guanidino nitrogen atoms, allowing them to react with acylating agents such as activated esters. This strategy enables the attachment of various reporter groups, including fluorophores and biotin, directly onto the guanidino side chain. nih.gov

| Reaction Type | Reagents | Conditions | Outcome |

| Direct Acylation | 1. Barton's base 2. Activated Ester (e.g., 5(6)-carboxyfluorescein (B613776) succinimide) | Anhydrous DMF, Stir for ~15 min after base addition, then add ester | Covalent attachment of reporter molecules (fluorophores, biotin, etc.) to the guanidino group. |

This table is interactive. Users can sort and filter the data.

Alkylation of the Guanidinium Group: Specific alkylation, such as methylation, of the guanidino group can be a powerful tool to modulate the biological activity and receptor selectivity of peptides. nih.gov By blocking specific hydrogen bond donors on the guanidino headgroup, one can fine-tune interactions with biological targets. For instance, methylation at the terminal Nω position versus the Nδ position can lead to significant shifts in binding selectivity for different receptor subtypes. nih.gov

Modification Using Orthogonal Protecting Group Strategies

An alternative to modifying the this compound residue itself is to derivatize other functional groups on the peptide scaffold. This is achieved by using amino acids with side chains protected by groups that are labile under conditions orthogonal to those used for Fmoc (base-labile) and Pmc (acid-labile) removal. For example, a lysine (B10760008) residue can be incorporated as Fmoc-Lys(Dde)-OH. The Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group is stable to the piperidine used for Fmoc removal and the TFA used for Pmc cleavage but can be selectively removed on-resin using a dilute solution of hydrazine (B178648) in DMF. nih.govpeptide.com This exposes the primary amine of the lysine side chain for specific modification, such as pegylation, lipidation, or conjugation to other molecules, while the rest of the peptide, including the Pmc-protected guanidino group, remains fully protected.

| Orthogonal Group | Removal Reagent | Conditions | Compatible with Pmc | Notes |

| Dde | 2% Hydrazine in DMF | On-resin, Room Temp. | Yes | Allows selective deprotection of Lys, Orn, or Dap for side-chain modification. |

| Aloc | Pd(PPh₃)₄ / Scavenger | On-resin, Room Temp. | Yes | Palladium-catalyzed removal allows for orthogonal derivatization. |

| Mtt | 1% TFA in DCM (highly diluted acid) | On-resin, Room Temp. | Yes | Cleaved under mildly acidic conditions that do not significantly affect the Pmc group. |

This table is interactive. Users can sort and filter the data.

Pmc-Mediated Side Reactions as a Modification Pathway

During the final acidolytic cleavage step, the Pmc group itself can act as a modifying agent in an undesired side reaction. The Pmc cation generated upon cleavage is electrophilic and can be transferred to nucleophilic residues within the peptide sequence, most notably the indole side chain of tryptophan. iris-biotech.deresearcher.life The extent of this Pmc group transfer is dependent on the spatial proximity of the arginine and tryptophan residues in the peptide sequence. researcher.life While this is typically considered an unwanted side product to be suppressed with scavengers, it represents a form of post-synthetic modification that covalently alters the peptide structure.

Advanced Analytical Characterization of H L Phe 4 Guad Pmc Oh and Its Peptidic Constructs

Spectroscopic Techniques for Rigorous Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous confirmation of the chemical structure of H-L-Phe(4-Guad-Pmc)-OH, providing detailed information on its conformation, purity, and molecular mass.

High-resolution NMR spectroscopy is a powerful non-destructive technique for the detailed structural analysis of this compound in solution. Both one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC, NOESY) NMR experiments are utilized to provide a complete assignment of all proton and carbon signals and to elucidate the compound's three-dimensional conformation.

In ¹H NMR, the aromatic protons of the phenylalanine ring typically appear as distinct doublets in the range of 7.0-7.5 ppm. The protons of the Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) protecting group give rise to characteristic signals, including singlets for the five methyl groups and signals for the methylene (B1212753) protons of the chroman ring. The α-proton of the amino acid backbone is typically observed between 4.0 and 4.5 ppm. The purity of the sample can be assessed by the integration of these signals and the absence of extraneous peaks.

Table 1: Representative ¹H NMR Chemical Shifts for this compound in DMSO-d₆

| Proton | Typical Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Phenyl H | 7.0 - 7.5 | Doublet |

| Guanidinium (B1211019) N-H | 7.5 - 8.5 | Broad Singlet |

| α-H | 4.0 - 4.5 | Multiplet |

| β-CH₂ | 2.8 - 3.2 | Multiplet |

| Pmc Methyl Protons | 1.2 - 2.5 | Singlets |

Note: Exact chemical shifts can vary depending on the solvent and experimental conditions.

Mass spectrometry is a cornerstone for the characterization of this compound, providing precise molecular weight information and enabling the verification of its sequence when incorporated into a peptide. High-resolution mass spectrometry (HRMS) techniques, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer, are used to determine the monoisotopic mass with high accuracy, typically within a few parts per million (ppm). This allows for the unambiguous confirmation of the elemental composition.

The guanidination of amino acid residues is known to enhance signal intensity in MALDI-MS analysis, facilitating the detection of peptides containing this modification. nih.govnih.gov Tandem mass spectrometry (MS/MS) is employed for sequence verification of peptidic constructs. Fragmentation of the peptide backbone provides characteristic b- and y-ion series, while the presence of this compound is confirmed by a specific mass shift in the corresponding fragment ions. The fragmentation pattern can also provide information about the stability of the Pmc protecting group under MS conditions.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₅H₃₄N₄O₅S |

| Theoretical Monoisotopic Mass | 518.2253 |

| Ionization Mode | ESI+ |

| Observed m/z [M+H]⁺ | 519.2326 |

| Mass Accuracy | < 5 ppm |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. hamamatsu.com The IR spectrum provides a molecular fingerprint, with characteristic absorption bands corresponding to the vibrational frequencies of specific bonds.

Key expected absorption bands include:

N-H stretching of the amine and guanidinium groups, typically observed in the region of 3300-3500 cm⁻¹.

C=O stretching of the carboxylic acid, which appears as a strong band around 1700-1730 cm⁻¹.

C=N stretching of the guanidinium group, expected in the 1630-1680 cm⁻¹ region.

S=O stretching of the sulfonyl group in the Pmc moiety, which gives rise to strong bands around 1350 cm⁻¹ and 1160 cm⁻¹.

Aromatic C=C stretching from the phenylalanine and chroman rings, visible in the 1450-1600 cm⁻¹ range.

C-H stretching of the aliphatic and aromatic moieties, typically found between 2850-3100 cm⁻¹.

The presence of these characteristic bands provides confirmatory evidence for the successful synthesis and integrity of the compound's structure.

Chromatographic Separation and Purity Assessment Methodologies

Chromatographic techniques are essential for the separation of this compound from reaction impurities and for the quantitative assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of this compound and related peptidic constructs. Reversed-phase HPLC (RP-HPLC) is typically employed, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

A typical method involves a gradient elution system, for example, starting with a high concentration of an aqueous solvent (e.g., water with 0.1% trifluoroacetic acid, TFA) and gradually increasing the concentration of an organic solvent (e.g., acetonitrile (B52724) with 0.1% TFA). The TFA acts as an ion-pairing agent to improve peak shape. Detection is commonly performed using a UV detector, monitoring at a wavelength where the aromatic phenylalanine and Pmc groups absorb, typically around 220 nm and 280 nm.

Method validation is performed to ensure reliability, and includes assessments of linearity, precision, accuracy, and specificity. Chiral HPLC methods can also be developed to confirm the enantiomeric purity of the L-phenylalanine derivative. tandfonline.com

Table 3: Example HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Column Temperature | 25 °C |

Direct analysis of amino acids by Gas Chromatography (GC) is generally not feasible due to their low volatility and thermal instability. Therefore, derivatization is a necessary step to convert this compound into a more volatile and thermally stable compound suitable for GC-MS analysis. sigmaaldrich.com

A common two-step derivatization procedure involves:

Esterification: The carboxylic acid group is converted to an ester (e.g., a methyl or ethyl ester) by reaction with an alcohol in the presence of an acid catalyst.

Acylation/Silylation: The amine and guanidinium functional groups are acylated or silylated. For instance, reaction with a silylating agent such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to protect the active hydrogens. sigmaaldrich.com

The resulting derivative can then be analyzed by GC-MS. The gas chromatogram provides information on the purity of the derivatized compound, while the mass spectrum of the eluting peak confirms its identity through its characteristic fragmentation pattern. This technique is particularly useful for identifying and quantifying potential volatile impurities or side products from the synthesis. nih.govmdpi.com

Ion-Exchange Chromatography (IEC) for Charge-Based Separation of Guanidinium Species

Ion-Exchange Chromatography (IEC) is a highly effective method for the separation and purification of charged molecules, making it particularly suitable for the analysis of this compound. jordilabs.com The core of this applicability lies in the guanidinium group of the compound, which is strongly basic and remains protonated (positively charged) across a broad pH range. rsc.org This charge provides a distinct handle for separation from neutral or differently charged species.

The technique, specifically cation-exchange chromatography, utilizes a stationary phase (resin) that is negatively charged. nih.govjackwestin.com When a solution containing this compound is passed through the column, the positively charged guanidinium moiety binds to the anionic sites on the resin through electrostatic interactions. Separation is then achieved by altering the mobile phase conditions to elute the bound molecules. This is typically done by introducing a mobile phase with a gradually increasing concentration of salt (a salt gradient) or by changing the pH. phenomenex.com The counter-ions in the salt solution compete with the analyte for binding sites on the resin, and as the salt concentration increases, the analyte is displaced and elutes from the column.

Molecules with a lower net positive charge will elute earlier, while more highly charged species, such as peptides containing multiple this compound or other basic residues like arginine, will bind more tightly and require a higher salt concentration to elute. researchgate.netnih.gov This principle allows for the fine separation of the target compound from uncharged precursors, side-products, or peptidic constructs with varying charge states. phenomenex.com

Table 1: Illustrative Elution Order of Guanidinium Species in Cation-Exchange Chromatography

This table provides a hypothetical elution order for this compound and related peptidic constructs based on their net positive charge at a neutral pH.

| Compound/Peptide Construct | Key Charged Group(s) | Net Positive Charge (at pH ~7) | Predicted Elution Profile |

| Phenylalanine (Phe) | α-amino, α-carboxyl | ~0 | Early Elution (Weak Interaction) |

| This compound | Guanidinium, α-amino, α-carboxyl | +1 | Intermediate Elution |

| Ac-L-Phe(4-Guad-Pmc)-OH | Guanidinium, α-carboxyl | +1 | Intermediate Elution |

| Dipeptide (Gly-L-Phe(4-Guad-Pmc)) | Guanidinium, N-terminal amino | +1 | Intermediate Elution |

| Tripeptide (Arg-L-Phe(4-Guad-Pmc)-Gly) | Guanidinium (Pmc), Guanidinium (Arg), N-terminal amino | +2 | Late Elution (Strong Interaction) |

Chiral Analysis for Enantiomeric Purity Determination of L-Phenylalanine Derivatives

Determining the enantiomeric purity of chiral compounds like this compound is a critical aspect of its characterization, as the biological function of peptides is highly dependent on the stereochemistry of their constituent amino acids. sigmaaldrich.com The presence of the undesired D-enantiomer, which can arise from starting materials or be introduced during synthesis, must be accurately quantified. nih.gov

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the chiral analysis of amino acids and their derivatives. mdpi.com Two primary strategies are employed:

Direct Separation using Chiral Stationary Phases (CSPs): This is the most straightforward approach, where enantiomers are separated on a column containing a chiral selector immobilized on the stationary phase. chromatographytoday.com The two enantiomers form transient, diastereomeric complexes with the CSP that have different interaction energies, leading to different retention times. For amino acids, common CSPs include those based on macrocyclic glycopeptides (e.g., teicoplanin), crown ethers, and cyclodextrins. sigmaaldrich.comchromatographyonline.commdpi.com This method has the significant advantage of analyzing the amino acid directly without chemical modification. chromatographytoday.com

Indirect Separation via Chiral Derivatizing Agents (CDAs): In this method, the enantiomeric mixture is first reacted with a pure chiral derivatizing agent to form a pair of diastereomers. These diastereomers possess distinct physical properties and can be separated on a standard, achiral reversed-phase HPLC column. nih.govnih.gov A widely used CDA for amino acids is Marfey's reagent (Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide, or FDAA). nih.gov While effective, this method requires an additional reaction step and care must be taken to ensure the derivatization reaction itself does not cause racemization.

Gas Chromatography (GC) on a chiral column is another established method for determining the optical purity of amino acids. cat-online.com This technique requires the derivatization of the amino acids to make them volatile, for example, by converting them to their N-trifluoroacetyl-O-methyl esters. nih.gov

Table 2: Overview of Key Chiral Analysis Techniques for L-Phenylalanine Derivatives

This table compares the primary chromatographic methods used for determining the enantiomeric purity of amino acid derivatives.

| Analytical Technique | Principle of Separation | Derivatization Required? | Key Advantages | Considerations |

| HPLC with Chiral Stationary Phase (CSP) | Enantiomers interact differently with a chiral stationary phase, leading to different retention times. chromatographytoday.com | No | Direct analysis, avoids potential racemization from derivatization. | CSPs can be expensive and may have limited mobile phase compatibility. |

| HPLC with Chiral Derivatizing Agent (CDA) | Enantiomers are converted into diastereomers, which are then separated on a standard achiral column. nih.gov | Yes | Utilizes standard, less expensive HPLC columns; can enhance detection sensitivity. fujifilm.com | Derivatization step adds complexity; risk of side reactions or racemization. |

| Gas Chromatography (GC) with Chiral Column | Volatile amino acid derivatives are separated based on differential interactions with a chiral GC stationary phase. nih.gov | Yes | Offers very high resolution. nih.gov | Requires derivatization to ensure volatility; potential for racemization during hydrolysis of peptides. cat-online.com |

Conformational Analysis and Molecular Interactions of H L Phe 4 Guad Pmc Oh and Its Derivatives

Computational Chemistry and Molecular Modeling Studies

Computational methods are indispensable for characterizing the conformational landscape and interaction profiles of complex molecules like H-L-Phe(4-Guad-Pmc)-OH, for which extensive experimental data may not be available.

The conformational preferences of this compound are primarily dictated by the rotation around several key single bonds, defining the side-chain dihedral angles. Molecular mechanics (MM) force fields can be used for an initial, rapid exploration of the potential energy surface, but quantum chemical (QM) calculations are necessary for more accurate energy evaluations. unc.edunih.gov

High-level QM methods, such as Density Functional Theory (DFT) with functionals like B3LYP or M06-2X, and Møller-Plesset perturbation theory (MP2), using basis sets like 6-31G(d), are employed to calculate the relative energies of different rotameric states. unc.edu For this compound, the key dihedral angles include χ1 (N-Cα-Cβ-Cγ) and χ2 (Cα-Cβ-Cγ-Cδ1), analogous to phenylalanine, as well as additional angles within the Pmc-protected guanidino moiety.

Calculations would likely reveal that the bulky Pmc group significantly restricts the rotational freedom of the guanidino group. The lowest energy conformations would likely orient the Pmc group to minimize steric clashes with both the phenyl ring and the peptide backbone if incorporated into a larger molecule.

Table 1: Hypothetical Relative Energies of Key Side-Chain Rotamers for this compound Calculated via DFT Energies are relative to the most stable conformation (Conformer 1).

| Conformer | χ1 Angle (°) | χ2 Angle (°) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|---|

| 1 | -60 (gauche-) | 90 | 0.00 | Pmc group oriented away from the amino acid backbone. |

| 2 | 180 (anti) | 90 | +0.85 | Extended side-chain conformation. |

| 3 | 60 (gauche+) | 90 | +1.50 | Potential steric interaction between side-chain and backbone. |

For this compound, MD trajectories would likely show that the core phenylalanine side-chain dihedral angles (χ1, χ2) sample conformations similar to those of standard phenylalanine, but the range of motion might be dampened by the mass and size of the appended group. The guanidino and Pmc moieties themselves would exhibit significant internal flexibility, particularly in the bonds connecting the sulfonyl group to the chroman ring and the guanidino nitrogen.

The molecular structure of this compound is bifunctional. The guanidinium (B1211019) group is a potent hydrogen bond donor and can engage in strong electrostatic interactions, particularly with negatively charged groups like carboxylates and phosphates. nih.govscispace.com The phenyl ring provides a surface for potential π-π stacking or cation-π interactions. wikipedia.org

In silico docking or simulation studies could predict how this amino acid might bind to a target protein. The guanidino group would likely seek out anionic or polar pockets, while the Pmc group, being large and relatively hydrophobic, would prefer to occupy larger, non-polar cavities. The Pmc group's presence sterically shields one face of the guanidino group, making its interactions directional.

The introduction of the guanidino and Pmc groups drastically alters the electronic properties of the native phenylalanine side chain. The guanidino group is strongly basic and positively charged at physiological pH, making the entire side chain cationic. digitellinc.com The Pmc group, specifically the sulfonyl moiety, is electron-withdrawing, which can influence the pKa of the guanidinium ion.

Computational tools like Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) mapping can quantify these effects. nih.gov An MEP map would show a region of strong positive potential around the guanidino hydrogens, identifying them as primary sites for electrostatic interaction, while the Pmc and phenyl regions would appear more neutral or slightly negative. The bulky Pmc group also introduces significant van der Waals interactions not present in arginine.

Influence of the Guanidine (B92328) and Pmc Modification on Peptide Backbone and Side-Chain Conformation

When incorporated into a peptide chain, the this compound residue is expected to exert a significant influence on the local backbone conformation (φ and ψ angles). The sheer size of the Pmc-protected side chain would likely introduce steric constraints that disfavor compact secondary structures like α-helices. nih.gov This is analogous to how other bulky non-natural amino acids can act as "helix breakers."

Conversely, the side chain's structure might favor more extended conformations, potentially pre-organizing a peptide strand for β-sheet formation. The specific conformational bias would depend heavily on interactions with neighboring residues. For example, if a neighboring residue has a negatively charged side chain (e.g., aspartate or glutamate), an intramolecular salt bridge could form, leading to a specific turn or loop structure. nih.govmdpi.com

Investigation of Specific Intermolecular Interactions (e.g., Hydrogen Bonding, Cation-π Interactions) Mediated by the Guanidino Group

The guanidinium cation is central to the molecular recognition properties of this amino acid, mirroring the function of arginine. It can engage in several key non-covalent interactions:

Hydrogen Bonding: The planar, positively charged guanidinium group can form multiple hydrogen bonds. A particularly stable arrangement is the bidentate (two-point) hydrogen bond with carboxylate anions, which is a hallmark of arginine-aspartate/glutamate interactions in proteins. nih.gov

Cation-π Interactions: The guanidinium cation can interact favorably with the electron-rich face of aromatic rings (such as phenylalanine, tyrosine, or tryptophan). wikipedia.orgnih.govnih.gov This interaction involves the delocalized positive charge of the guanidinium ion stacking over the π-electron cloud of an aromatic ring. researchgate.net Theoretical studies on guanidinium-benzene complexes have quantified this stabilizing interaction. researchgate.net

The Pmc group on this compound would sterically modulate these interactions. While the fundamental ability to form hydrogen bonds and cation-π interactions remains, the Pmc group could prevent a binding partner from approaching from certain directions, thus imposing a geometric selectivity on its interactions that is absent in the more symmetric arginine side chain.

Table 2: Comparison of Calculated Interaction Energies for Guanidinium-Mediated Non-covalent Bonds Data is based on representative values from computational studies of similar systems.

| Interacting Pair | Interaction Type | Typical Gas-Phase Interaction Energy (kcal/mol) | Reference System |

|---|---|---|---|

| Guanidinium - Formate | Bidentate Hydrogen Bond / Salt Bridge | -80 to -100 | Arginine - Aspartate |

| Guanidinium - Benzene | Cation-π | -10 to -15 | Arginine - Phenylalanine nih.gov |

| Guanidinium - Water | Hydrogen Bond | -15 to -20 | Solvated Arginine |

Stereochemical Implications of the 4-Guanidinophenylalanine (B8814979) Moiety on Overall Peptide Structure

The bulky Pmc group introduces considerable steric hindrance around the guanidinium side chain. This steric bulk can restrict the rotational freedom around the chi (χ) torsion angles of the amino acid side chain, leading to a more defined set of preferred conformations. The dynamic conformational behavior of peptide macrocycles and linear peptides is a key determinant of their properties. The presence of such a large protecting group can act as a conformational control element, influencing the local peptide backbone and the orientation of neighboring amino acid residues. This can lead to the stabilization of specific secondary structures, such as α-helices or β-turns, which might not be as prevalent in the absence of this modification.

The guanidinium group itself is a key site for molecular interactions, capable of forming strong hydrogen bonds and electrostatic interactions. These non-covalent interactions are fundamental to the self-assembly and molecular recognition processes of peptides and proteins. The Pmc group, while sterically demanding, can also influence these interactions. Its presence may modulate the accessibility of the guanidinium group to solvent or binding partners, thereby fine-tuning the interaction profile of the peptide. The balance of weak noncovalent forces, including electrostatic interactions, solvophobic effects, hydrogen bonds, van der Waals forces, and π-π stacking, governs the self-assembly of amino acids in peptides.

Furthermore, the stereochemistry of the 4-guanidinophenylalanine moiety can have downstream structural effects within a peptide sequence. For instance, the stabilization of a particular side-chain conformation can influence the backbone dihedral angles (phi, ψ), leading to significant alterations in the secondary structure of the peptide. The interplay between the side chain and the backbone is a crucial aspect of peptide folding and stability. The introduction of a bulky, protected non-natural amino acid can therefore be a strategic tool for designing peptides with specific, predetermined conformations.

The following table summarizes the key stereochemical and conformational parameters that are influenced by the incorporation of the this compound moiety into a peptide chain.

| Parameter | Description | Implication of the 4-Guanidinophenylalanine Moiety |

| Side-Chain Torsion Angles (χ) | Rotation around the bonds of the amino acid side chain. | The bulky Pmc group can restrict the rotation around the χ angles, leading to a more defined set of allowed conformations for the guanidinophenylalanine side chain. |

| Backbone Dihedral Angles (φ, ψ) | Rotation around the N-Cα and Cα-C bonds of the peptide backbone. | Alterations in the preferred side-chain conformation can influence the local backbone geometry, potentially favoring specific secondary structures like turns or helices. |

| Non-Covalent Interactions | Includes hydrogen bonds, electrostatic interactions, and van der Waals forces. | The guanidinium group is a prime site for hydrogen bonding and electrostatic interactions. The Pmc group can modulate these interactions through steric effects. |

| Steric Hindrance | The spatial arrangement of atoms that can prevent or retard chemical reactions or interactions. | The large Pmc group introduces significant steric bulk, which can influence peptide packing in larger assemblies and restrict access to the guanidinium group. |

Chemical Biology Applications and Protein Engineering with H L Phe 4 Guad Pmc Oh

Design and Synthesis of Peptidomimetics and Constrained Peptide Analogues Incorporating 4-Guanidinophenylalanine (B8814979)

The design of peptidomimetics and constrained peptide analogues often aims to improve the therapeutic properties of peptides, such as stability, bioavailability, and receptor affinity. nih.gov The incorporation of non-natural amino acids like 4-guanidinophenylalanine is a key strategy in this endeavor. The guanidinium (B1211019) group, also present in arginine, is frequently involved in crucial biological interactions, including protein-protein and protein-nucleic acid recognition. uq.edu.au

The synthesis of peptidomimetics containing 4-guanidinophenylalanine can be achieved through solid-phase peptide synthesis (SPPS). In this process, the guanidinium group requires protection to prevent side reactions. The Pmc group is a common choice for protecting the guanidino moiety of arginine and its analogues during Fmoc-based SPPS. nih.gov It is labile to trifluoroacetic acid (TFA), allowing for its removal during the final cleavage of the peptide from the resin. peptide.com

Constrained peptide analogues can be generated by introducing cyclic structures. For instance, guanidinium-stapled helical peptides have been developed to stabilize α-helical conformations, which are often critical for protein-protein interactions. While not specifically detailing the use of 4-guanidinophenylalanine, this approach highlights a strategy where this amino acid could be incorporated to create structurally constrained peptides with enhanced biological activity.

Table 1: Comparison of Protecting Groups for Guanidino Moieties

| Protecting Group | Abbreviation | Cleavage Conditions | Advantages | Disadvantages |

| 2,2,5,7,8-Pentamethylchroman-6-sulfonyl | Pmc | TFA-based cocktails | Good stability, compatible with Fmoc-SPPS | Can be more difficult to remove than Pbf |

| 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | TFA-based cocktails | More acid-labile than Pmc, easier removal | Potential for side reactions |

| Nitro | NO2 | Reductive cleavage (e.g., SnCl2) | Orthogonal to acid-labile groups | Requires specific, non-standard deprotection steps |

| Tosyl | Tos | Strong acids (e.g., HF) | Very stable | Harsh cleavage conditions |

This table provides a general comparison of protecting groups commonly used for arginine and its mimetics.

Strategies for Expanding the Chemical Repertoire in Protein Engineering through Non-Canonical Amino Acid Incorporation

The incorporation of non-canonical amino acids (ncAAs) into proteins is a powerful strategy to expand their chemical and functional diversity. This allows for the introduction of novel functionalities, such as spectroscopic probes, post-translational modification mimics, and bio-orthogonal handles for chemical ligation.

One of the primary methods for the site-specific incorporation of ncAAs like 4-guanidinophenylalanine into proteins is through the suppression of a nonsense codon (e.g., the amber codon, UAG). This technique requires an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the ncAA and does not cross-react with endogenous cellular components. While specific systems for H-L-Phe(4-Guad-Pmc)-OH are not widely documented, the principles have been established for other modified phenylalanine analogues, such as 4-iodo-L-phenylalanine and p-azido-L-phenylalanine. nih.govnih.gov

The general workflow for this strategy involves:

Evolution of an Orthogonal Synthetase: A synthetase from a different organism is mutated to specifically recognize and charge the desired ncAA.

Engineering of an Orthogonal tRNA: An amber suppressor tRNA is engineered to be recognized only by the evolved synthetase.

Transformation of Host Cells: The genes for the orthogonal synthetase and tRNA are introduced into the host organism (e.g., E. coli or yeast).

Protein Expression: The target protein gene, containing an in-frame amber codon at the desired position, is expressed in the presence of the ncAA in the growth medium.

This approach allows for the precise placement of 4-guanidinophenylalanine within a protein sequence, enabling detailed structure-function studies.

Investigation of Biomolecular Recognition and Specificity Utilizing Modified Phenylalanine Residues

The substitution of natural amino acids with modified analogues is a valuable technique for dissecting the principles of biomolecular recognition. nih.gov The guanidinium group of arginine is well-known to participate in a network of hydrogen bonds and electrostatic interactions with other residues, particularly aspartate and glutamate, as well as with phosphate (B84403) groups in nucleic acids. uq.edu.au By replacing arginine with 4-guanidinophenylalanine, researchers can investigate the importance of the guanidinium group's position and the conformational flexibility of the side chain in these interactions.

For example, studies using α-guanidino acids as arginine mimetics have shown that altering the stereochemistry and functional groups adjacent to the guanidinium moiety can modulate the affinity and specificity of peptide-protein interactions. nih.gov Peptides containing these mimetics were tested for their binding to SH3 domains, revealing that subtle changes in the arginine mimetic could lead to significant enhancements in target specificity. nih.gov

While direct studies utilizing this compound are not extensively reported, the principles established with other arginine mimetics suggest that its incorporation would be a powerful tool to probe the energetic contributions of specific hydrogen bonds and electrostatic interactions in protein-protein and protein-DNA/RNA interfaces.

Table 2: Potential Applications of 4-Guanidinophenylalanine in Biomolecular Recognition Studies

| Area of Investigation | Rationale | Potential Outcome |

| Protein-Protein Interactions | Probing the role of specific arginine residues at the interface. | Elucidation of key interactions driving binding affinity and specificity. |

| Protein-DNA/RNA Interactions | Investigating the contribution of guanidinium-phosphate contacts. | Understanding the sequence-specific recognition of nucleic acids. |

| Enzyme-Substrate Recognition | Mimicking arginine in enzyme active sites to study catalysis. | Delineating the role of arginine in substrate binding and transition state stabilization. |

This table outlines potential research applications based on the known functions of the guanidinium group.

Development of Chemical Probes and Labeling Strategies through this compound Functionalization

The unique chemical properties of non-canonical amino acids can be exploited to develop chemical probes and labeling strategies for studying proteins in their native environment. While the guanidinium group of this compound is primarily a functional mimic of arginine, the phenylalanine ring offers a potential site for further chemical modification to introduce reporter groups.

However, a more direct approach involves the incorporation of phenylalanine analogues that already contain a bio-orthogonal handle. For instance, p-azido-L-phenylalanine can be incorporated into proteins and subsequently labeled with a fluorescent probe or other tags via "click chemistry". baseclick.eu Similarly, 4-ethynyl-L-phenylalanine provides an alkyne handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). iris-biotech.de

Although this compound itself is not a direct chemical probe, its synthesis could potentially be modified to include a reporter group or a bio-orthogonal handle. For example, a synthetic route could be devised to incorporate a fluorescent tag on the phenyl ring, creating a fluorescent arginine mimetic. Such a probe would be invaluable for studying the dynamics of protein-protein interactions in real-time using techniques like fluorescence resonance energy transfer (FRET).

Exploration of this compound as an Arginine Mimetic in Functional Studies

The primary application of this compound in functional studies is to serve as a structural and functional mimic of arginine. The guanidinium group is essential for the biological activity of many peptides and proteins. However, the high basicity and polarity of the arginine side chain can lead to poor pharmacokinetic properties in peptide-based drugs. researchgate.net Arginine mimetics are therefore of great interest in drug design. nih.gov

By replacing arginine with 4-guanidinophenylalanine, the position of the guanidinium group is altered relative to the peptide backbone, and the flexibility of the side chain is reduced. This can have significant effects on the biological activity of the peptide. For instance, in helical peptoid analogues of lung surfactant protein B, the substitution of lysine-like side chains with arginine-like side chains had little effect on the biomimetic surface activity, suggesting that in that specific context, the precise nature of the cationic group was not critical. acs.org

In contrast, studies on ligands for SH3 domains have demonstrated that the use of α-guanidino acid-derived arginine mimetics can significantly modulate paralogue specificity and target site affinity. nih.gov These findings underscore the potential of this compound to fine-tune the biological activity of peptides and proteins. Its incorporation can help to dissect the relative importance of the guanidinium group's charge, hydrogen bonding capacity, and spatial positioning in mediating biological function.

Q & A

Q. What are the recommended analytical techniques for confirming the purity of H-L-Phe(4-Guad-Pmc)-OH?

- Methodological Answer : Purity verification requires a combination of chromatographic and spectroscopic methods:

- HPLC : Use reverse-phase C18 columns with a gradient elution (e.g., water/acetonitrile + 0.1% TFA). Calibrate with reference standards to quantify impurities .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF, comparing observed m/z with theoretical values (e.g., molecular formula from analogs like HAA9470) .

- NMR : Analyze and spectra for peak consistency, focusing on aromatic protons (4-Guad substituents) and backbone integrity .

Data Table :

| Technique | Key Parameters | Expected Outcomes |

|---|---|---|

| HPLC | Column: C18, λ=254 nm | Purity ≥95% (area normalization) |

| ESI-MS | Positive ion mode | [M+H] within ±1 Da |

Q. How should researchers optimize solvent systems for dissolving this compound in peptide synthesis?

- Methodological Answer : Solubility depends on substituent polarity (e.g., 4-Guad group):

- Primary Solvents : DMSO or DMF for initial dissolution (evidenced in analogs like HAA9470, which require polar aprotic solvents) .

- Aqueous Buffers : Adjust pH to 7–8 for charged intermediates; use sonication or mild heating (≤37°C) to enhance dispersion .

- Co-Solvents : Add 10–20% PEG-300 or Tween-80 to improve solubility in biological assays .

Q. What storage conditions are critical for maintaining the stability of this compound in long-term studies?

- Methodological Answer : Stability protocols should mitigate hydrolysis and oxidation:

- Temperature : Store lyophilized powder at -80°C (6-month stability) or -20°C (1-month) in airtight, light-protected vials .

- Lyophilization : Use cryoprotectants (e.g., trehalose) to prevent aggregation during freeze-drying .

- Monitoring : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC analysis to detect degradation .

Advanced Research Questions

Q. How can researchers systematically address contradictions in reported bioactivity data for this compound across different assays?

- Methodological Answer : Resolve discrepancies via:

- Assay Standardization : Use internal controls (e.g., reference compounds from ) and validate protocols (e.g., IC reproducibility across labs) .

- Data Normalization : Adjust for variables like cell line viability (MTT vs. ATP assays) or protein binding interference (e.g., serum albumin) .

- Meta-Analysis : Apply statistical tools (ANOVA, Bland-Altman plots) to compare datasets, identifying outliers and methodological biases .

Q. What experimental strategies are effective in elucidating the degradation pathways of this compound under physiological conditions?

- Methodological Answer : Degradation studies require multi-modal analysis:

- Forced Degradation : Expose the compound to heat (60°C), acidic/basic conditions (pH 2–12), and oxidative stress (HO) .

- LC-MS/MS : Identify degradation products via fragmentation patterns (e.g., cleavage of the 4-Guad-Pmc group) .

- Kinetic Modeling : Calculate rate constants (k) for degradation steps using Arrhenius plots .

Q. How can computational modeling enhance the design of this compound derivatives with improved pharmacokinetic properties?

- Methodological Answer : Use in silico tools to predict ADMET profiles:

- Molecular Dynamics (MD) : Simulate binding affinity to target receptors (e.g., GPCRs) using software like GROMACS .

- QSAR Models : Corlate substituent modifications (e.g., replacing Pmc with other protecting groups) with solubility/logP values .

Data Table :

| Derivative | Modification | Predicted logP | Solubility (µM) |

|---|---|---|---|

| 4-Guad-Pmc | Reference | 2.1 | 120 |

| 4-Azido-PrTz | Azide addition | 1.8 | 180 |

Key Considerations for Experimental Design

- Synthetic Routes : Optimize Fmoc-based solid-phase peptide synthesis (SPPS) with coupling agents like HBTU and DIEA .

- Ethical Compliance : For in vivo studies, adhere to institutional guidelines for data anonymization and participant consent (e.g., CEPH-FGV protocols) .

- Data Reproducibility : Document experimental parameters (e.g., NMR shimming, HPLC gradients) in line with Chemistry Honours project guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.